molecular formula C19-H23-N-O.Cl-H B560514 AE-37 hydrochloride CAS No. 195615-84-0

AE-37 hydrochloride

Katalognummer B560514
CAS-Nummer: 195615-84-0
Molekulargewicht: 317.8576
InChI-Schlüssel: FEQOLYDPQKHFTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AE-37 hydrochloride, also known as Anavex 2-73 or Blarcamesine, is an aminotetrahydrofuran derivative . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .


Synthesis Analysis

AE-37 hydrochloride is a peptide vaccine developed based on the li-Key hybrid Technology Platform . It contains human leukocyte antigen (HLA)-A2-restricted immunogenic peptides derived from the HER2/neu protein designed for use in combination with anti-GP2 antibody .


Molecular Structure Analysis

The molecular weight of AE-37 hydrochloride is 317.85 . Its chemical formula is C19H24ClNO . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .


Chemical Reactions Analysis

The main chemical property of AE-37 hydrochloride is its ability to act as an agonist for the sigma-1 receptor .


Physical And Chemical Properties Analysis

AE-37 hydrochloride is a Sigma-1 Receptor agonist with an IC50 of 860 nM . The pre-administration of AE-37 hydrochloride leads to a dose-dependent attenuation of the scopolamine induced alternation deficit, significant at 1 and 3 mg/kg .

Wissenschaftliche Forschungsanwendungen

Treatment of Rett Syndrome

Specific Scientific Field

Neurodevelopmental Disorders

Summary of the Application

ANAVEX 2-73 has been used in the treatment of Rett syndrome, a chronic central nervous system (CNS) disease caused by a spontaneous mutation of one gene, MECP2 .

Methods of Application

In a Phase 3 randomized, double-blind, placebo-controlled AVATAR trial, adult female patients with Rett syndrome were given once daily oral liquid doses of up to 30mg ANAVEX 2-73 .

Results or Outcomes

The trial demonstrated a statistically significant improvement over placebo for the primary efficacy endpoint as well as for all the secondary efficacy endpoints .

Treatment of Fragile X Syndrome

Summary of the Application

ANAVEX 2-73 has been used in the treatment of Fragile X Syndrome (FXS), the most common form of inherited intellectual disability and the most frequent single gene cause of autism spectrum disorder .

Methods of Application

In a preclinical study, doses of ANAVEX 2-73 were evaluated in Fmr1 knockout (KO) mice, a validated animal model for the disease .

Results or Outcomes

The study resulted in the reversal of hyperactivity and restoration of associative learning as well as reduction in anxiety-like and perseverative behaviors .

Safety And Hazards

The safety and hazards of AE-37 hydrochloride are not fully known at this time . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

AE-37 hydrochloride is currently under clinical development by NuGenerex Immuno-Oncology and is in Phase II for Triple-Negative Breast Cancer (TNBC) . It is also being investigated for use in the treatment of other conditions such as Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .

Eigenschaften

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQOLYDPQKHFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AE-37 hydrochloride

CAS RN

195615-84-0
Record name Blarcamesine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BLARCAMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
FJ Munguia-Galaviz, AG Miranda-Diaz… - International journal of …, 2023 - mdpi.com
Cardiovascular and renal diseases are among the leading causes of death worldwide, and regardless of current efforts, there is a demanding need for therapeutic alternatives to reduce …
Number of citations: 4 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.